Cas no 124427-79-8 (4-Quinazolinamine,N-[2-[4-(trifluoromethyl)phenyl]ethyl]-)

4-Quinazolinamine,N-[2-[4-(trifluoromethyl)phenyl]ethyl]- structure
124427-79-8 structure
Product Name:4-Quinazolinamine,N-[2-[4-(trifluoromethyl)phenyl]ethyl]-
CAS No:124427-79-8
MF:C17H14F3N3
MW:317.30837392807
CID:157963
PubChem ID:164160
Update Time:2025-04-19

4-Quinazolinamine,N-[2-[4-(trifluoromethyl)phenyl]ethyl]- Chemical and Physical Properties

Names and Identifiers

    • 4-Quinazolinamine,N-[2-[4-(trifluoromethyl)phenyl]ethyl]-
    • N-{2-[4-(Trifluoromethyl)phenyl]ethyl}quinazolin-4-amine
    • AKOS033230297
    • SCHEMBL8541235
    • 4-Quinazolinamine, N-[2-[4-(trifluoromethyl)phenyl]ethyl]-
    • 124427-79-8
    • N-[2-[4-(trifluoromethyl)phenyl]ethyl]quinazolin-4-amine
    • N-(2-(4-(Trifluoromethyl)phenyl)ethyl)-4-quinazolinamine
    • 4-Quinazolinamine, N-(2-(4-(trifluoromethyl)phenyl)ethyl)-
    • NQDHLDRPCOXXAZ-UHFFFAOYSA-N
    • Z127658512
    • DTXSID0073825
    • Inchi: 1S/C17H14F3N3/c18-17(19,20)13-7-5-12(6-8-13)9-10-21-16-14-3-1-2-4-15(14)22-11-23-16/h1-8,11H,9-10H2,(H,21,22,23)
    • InChI Key: NQDHLDRPCOXXAZ-UHFFFAOYSA-N
    • SMILES: FC(C1C=CC(=CC=1)CCNC1C2C=CC=CC=2N=CN=1)(F)F

Computed Properties

  • Exact Mass: 317.11412
  • Monoisotopic Mass: 317.113982
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 4
  • Complexity: 367
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.3
  • Topological Polar Surface Area: 37.8

Experimental Properties

  • Density: 1.321
  • Boiling Point: 454.7°Cat760mmHg
  • Flash Point: 228.8°C
  • Refractive Index: 1.616
  • PSA: 37.81
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